molecular formula C11H12O4S B13775831 Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester CAS No. 97383-42-1

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester

Cat. No.: B13775831
CAS No.: 97383-42-1
M. Wt: 240.28 g/mol
InChI Key: OACLWBSJZSLACO-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is an organic compound with the molecular formula C11H12O4S. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, which is further esterified with a methyl group and substituted with a phenylsulfonyl group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of cyclopropanecarboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropane ring provides conformational rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-15-10(12)11(7-8-11)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACLWBSJZSLACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242911
Record name Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97383-42-1
Record name Methyl 1-(phenylsulfonyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97383-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097383421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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